6-amino-3H-purine-2,8-dione

Purine metabolism Nephrolithiasis Physicochemical characterization

Labs validating APRT deficiency assays require 2,8-DHA calibrant with documented purity. Generic purines cannot substitute due to constitutive urinary presence and 40-300× higher solubility, negating diagnostic specificity. - Aqueous solubility 0.002 mg/mL at 23 °C matches pathological precipitation behavior for radiolucent stone nucleation studies. - Binary diagnostic window (absent in healthy controls, >1000 ng/mL in untreated patients) demands certified reference material for LC-MS/MS LOQ establishment. - Supplied ≥95% purity; store at 2-8 °C for validated stability.

Molecular Formula C5H3N5O2
Molecular Weight 165.11 g/mol
Cat. No. B12355741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3H-purine-2,8-dione
Molecular FormulaC5H3N5O2
Molecular Weight165.11 g/mol
Structural Identifiers
SMILESC12=NC(=O)N=C1NC(=O)N=C2N
InChIInChI=1S/C5H3N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H3,6,8,9,10,11,12)
InChIKeyPGXVSGMNDAUSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3H-purine-2,8-dione (2,8-Dihydroxyadenine) Procurement Guide: What Separates This Purine from Generic Analogs


6-Amino-3H-purine-2,8-dione, systematically identified as 2,8-dihydroxyadenine (2,8-DHA), is a purine metabolite belonging to the 6-aminopurines class [1]. It is functionally derived from adenine by oxidation at positions 2 and 8, yielding an oxopurine with exceptionally low aqueous solubility [1]. The compound serves as a definitive diagnostic biomarker for adenine phosphoribosyltransferase (APRT) deficiency and is a recognized nephrotoxic agent [1]. Unlike the more abundant purine bases adenine and uric acid, 2,8-DHA displays unique physicochemical properties that directly govern its pathological crystallization behavior.

Why Adenine, Uric Acid, or 8-Hydroxyadenine Cannot Substitute for 6-Amino-3H-purine-2,8-dione in Critical Applications


Superficial structural similarity among purines masks order-of-magnitude differences in solubility, metabolic origin, and diagnostic signal-to-noise ratio. 2,8-DHA is produced exclusively via xanthine oxidase-mediated oxidation of adenine when the APRT salvage pathway is disabled; its plasma and urinary levels are normally undetectable [1]. In contrast, adenine and uric acid are ubiquitous physiological metabolites. This binary (present/absent) diagnostic window cannot be replicated by any other purine. Furthermore, 2,8-DHA's aqueous solubility (1.53 mg/L) is approximately 300-fold lower than adenine and roughly 40-fold lower than uric acid, making it the only purine that reliably precipitates as radiolucent kidney stones under physiological urine conditions [2]. Substituting with generic purine bases would entirely negate the diagnostic specificity and biophysical relevance that justify scientific selection of 2,8-DHA.

Quantitative Differentiation Evidence for 6-Amino-3H-purine-2,8-dione Against Closest Analogs


Aqueous Solubility of 2,8-DHA vs. Adenine: A ~327-Fold Difference Dictating Crystal Formation Risk

2,8-Dihydroxyadenine exhibits basal aqueous solubility of 1.53 ± 0.04 mg/L at pH 6.5 and 25°C, as determined by precise thermodynamic measurements [1]. In contrast, adenine—the direct metabolic precursor—displays solubility of 500 mg/L in water under comparable conditions . This represents a ~327-fold solubility deficit for 2,8-DHA. Neither 8-hydroxyadenine (the mono-oxidized intermediate) nor adenine approaches this extreme insolubility, which is the direct physicochemical driver of 2,8-DHA crystalluria and stone formation in APRT-deficient patients.

Purine metabolism Nephrolithiasis Physicochemical characterization

Diagnostic Specificity: Binary Urinary Detection of 2,8-DHA Distinguishes APRT Deficiency from Healthy and Heterozygous States

In a controlled clinical study using UPLC-MS/MS, urinary 2,8-DHA was detected at a median 24-h excretion level of 138 mg/24 h (range 64–292) in untreated APRT-deficient patients, whereas it was completely undetectable in all urine specimens from heterozygous carriers and healthy controls [1]. This absolute qualitative difference (detectable vs. undetectable) provides 100% diagnostic sensitivity and specificity for APRT deficiency in this cohort. No other purine metabolite—including adenine, hypoxanthine, or uric acid—exhibits this binary diagnostic behavior, as these are constitutively present in all individuals.

Inborn errors of metabolism UPLC-MS/MS diagnostics Purine salvage pathway

2,8-DHA vs. Uric Acid Solubility: The ~44-Fold Gap Explains Why 2,8-DHA Stones Are Uniquely Radiolucent

Uric acid, the most common purine stone constituent, has an aqueous solubility of approximately 67 mg/L at ambient conditions [2]. This is roughly 44 times more soluble than 2,8-DHA (1.53 mg/L) [1]. The extreme insolubility of 2,8-DHA explains why its stones form at much lower urinary concentrations and are consistently radiolucent—a property shared with uric acid stones but distinguishable only by spectrophotometric or chromatographic analysis. This solubility gap means that uric acid cannot serve as a physicochemical surrogate for 2,8-DHA in stone dissolution or crystallization studies.

Urolithiasis Purine stone composition Solubility comparison

In Vivo Nephrolithiasis Induction: 2,8-DHA Is the Causative Stone-Forming Metabolite, Not Adenine

Mice with genetic APRT deficiency spontaneously develop 2,8-dihydroxyadenine nephrolithiasis, demonstrating that 2,8-DHA—not adenine accumulation per se—is the causal lithogenic agent [1]. In wild-type mice, adenine administration alone does not produce 2,8-DHA stones because the functional APRT enzyme salvages adenine before oxidation to 2,8-DHA can occur. This causal distinction is absent for other purine metabolites; for example, xanthine and uric acid stones arise from distinct enzymatic defects. The requirement for APRT deficiency to unmask 2,8-DHA lithogenicity establishes this compound as the only purine for which stone formation is both necessary and sufficient as a biomarker of a specific monogenic disorder.

Animal model Purine nephrolithiasis Metabolic disease

Procurement-Driven Application Scenarios for 6-Amino-3H-purine-2,8-dione Based on Quantitative Differentiation Evidence


APRT Deficiency Diagnostic Reference Standard Preparation

Because urinary 2,8-DHA is undetectable in healthy individuals but reaches median concentrations of 138 mg/24 h in untreated APRT-deficient patients [1], purified 6-amino-3H-purine-2,8-dione is the indispensable calibrant for UPLC-MS/MS assays targeting APRT deficiency. Laboratories developing LC-MS/MS diagnostic panels must procure high-purity (>95%) 2,8-DHA to establish lower limits of quantification and to spike control urine samples as quality assurance materials [1]. No alternative purine can fulfill this role, as adenine and uric acid are constitutively present in all human urine.

Purine Nephrolithiasis In Vitro Crystallization Studies

The extreme insolubility of 2,8-DHA (1.53 mg/L in water) relative to uric acid (~67 mg/L) and adenine (500 mg/L) makes this compound the mandatory reference for studies of purine crystal nucleation and growth [2][3]. Researchers investigating the biophysics of radiolucent kidney stone formation require authentic 2,8-DHA to generate seed crystals and to calibrate dissolution assays. Uric acid—despite also forming radiolucent stones—cannot substitute because its 44-fold higher solubility yields different nucleation kinetics, potentially leading to erroneous conclusions about stone pathogenesis.

Xanthine Oxidoreductase Inhibitor Pharmacodynamic Monitoring

Allopurinol and febuxostat treatment reduces plasma 2,8-DHA from a median of 249 ng/mL (untreated) to below the limit of detection at therapeutic doses [4]. Therefore, quantitative 2,8-DHA reference material is required to calibrate LC-MS/MS assays used for therapeutic drug monitoring of XOR inhibitors in APRT-deficient patients. The dynamic range of plasma 2,8-DHA concentrations (undetectable to >1000 ng/mL) necessitates a certified reference standard with documented purity to ensure accurate quantification across the clinically relevant range [4].

In Vivo APRT Deficiency Murine Model Metabolite Quantification

In the APRT knockout mouse model, 2,8-DHA nephrolithiasis is the direct pathological outcome, with stone composition confirmed analytically [5]. For pharmacokinetic and pharmacodynamic studies evaluating novel XOR inhibitors or renal protective agents in these models, purified 2,8-DHA serves as the essential analytical standard for quantifying tissue and urinary metabolite levels. Adenine cannot serve as a surrogate endpoint because its accumulation does not correlate with stone burden once APRT is absent [5].

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